(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol
Overview
Description
“(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)methanol” is a chemical compound with the CAS Number: 802541-81-7 . It has a molecular weight of 221.3 g/mol . The IUPAC name for this compound is [5-amino-2-(4-methyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 . This indicates that the molecule contains a total of 47 bonds, including 24 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Novel Syntheses and Ligand Applications
- Synthesis from (S)-serine : A novel three-step synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been developed, demonstrating the compound's potential as a precursor for central nervous system receptor ligands, particularly interacting with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Acetylcholinesterase Inhibitors
- Arylisoxazole‐Phenylpiperazine Derivatives : Novel arylisoxazole‐phenylpiperazine compounds were designed and synthesized, revealing their potential as selective acetylcholinesterase (AChE) inhibitors, with certain compounds showing significant potency. This indicates the broader applicability of the compound's structural class in developing treatments for neurodegenerative diseases (Saeedi et al., 2019).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding Insights : The compound's related structural analogs provide insights into the hydrogen bonding patterns that can influence the design of pharmaceutical agents by understanding intermolecular interactions (Quiroga et al., 2010).
Antibacterial Activity
- Triazole Analogues of Piperazine : Demonstrated significant antibacterial activity against human pathogenic bacteria, highlighting the potential of derivatives for developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Catalytic Applications
- Catalytic Activity for Organic Syntheses : Studies on related compounds, such as the synthesis of chiral ligands for catalytic addition reactions, provide a foundation for exploring the catalytic roles of similar compounds in synthetic organic chemistry (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Safety and Hazards
Properties
IUPAC Name |
[5-amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIWXFXUGNZHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653222 | |
Record name | [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802541-81-7 | |
Record name | [5-Amino-2-(4-methylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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